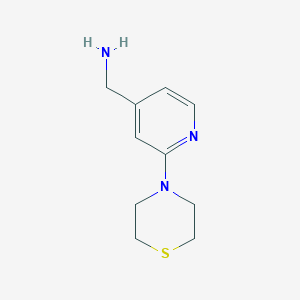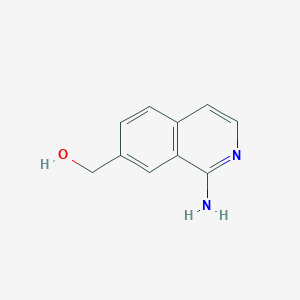
(2-Thiomorpholinopyrid-4-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield various bioactive molecules. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound with a morpholine ring and a substituted pyridine, was achieved in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and cyclization, which could be relevant to the synthesis of (2-Thiomorpholinopyrid-4-yl)methylamine.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Thiomorpholinopyrid-4-yl)methylamine has been elucidated using various spectroscopic techniques. For example, the structure of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, complemented by X-ray diffraction and DFT calculations . These techniques could similarly be applied to determine the structure of (2-Thiomorpholinopyrid-4-yl)methylamine.
Chemical Reactions Analysis
The papers do not provide specific reactions for (2-Thiomorpholinopyrid-4-yl)methylamine, but they do describe reactions of structurally related compounds. For example, the synthesis of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one involved a one-pot reaction of morpholin-4-amine with methacryloyl isothiocyanate . Such reactions could potentially be adapted for the synthesis and functionalization of (2-Thiomorpholinopyrid-4-yl)methylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (2-Thiomorpholinopyrid-4-yl)methylamine can be inferred from their synthesis and structural analysis. For example, the solubility in organic solvents such as acetone , the ability to form complexes with metals , and the presence of antiradical and anti-inflammatory activity are all properties that could be investigated for (2-Thiomorpholinopyrid-4-yl)methylamine.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The compound has been utilized in the synthesis of various derivatives with notable antimicrobial activities. For example, a study involved the synthesis of new 1,2,4-triazoles and their Mannich and Schiff base derivatives, leveraging a precursor that shares a core structural similarity with (2-Thiomorpholinopyrid-4-yl)methylamine. These synthesized compounds exhibited significant antimicrobial properties, highlighting the potential of structurally related compounds in developing new antimicrobial agents (Bayrak et al., 2009).
DNA Binding and Cleavage
In another study, mixed ligand copper(II) complexes with derivatives similar to (2-Thiomorpholinopyrid-4-yl)methylamine demonstrated the ability to bind to DNA and induce cleavage. This property is essential for understanding the interaction between metal complexes and biological molecules, which can lead to the development of new therapeutic agents targeting genetic materials (Ganeshpandian et al., 2014).
Neurotransmitter Reuptake Inhibition
A related study focused on neurotransmitter reuptake mechanisms, particularly for cocaine abuse treatment. The research synthesized an array of compounds similar in structure to (2-Thiomorpholinopyrid-4-yl)methylamine, identifying selective inhibitors for dopamine and norepinephrine transporters. This suggests the potential of (2-Thiomorpholinopyrid-4-yl)methylamine derivatives in developing treatments for neurological conditions and substance abuse (Meltzer et al., 2006).
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
Research on 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are structurally related to (2-Thiomorpholinopyrid-4-yl)methylamine, has shown that these compounds inhibit tumor necrosis factor alpha and nitric oxide. This indicates potential applications in treating inflammatory diseases and cancer (Lei et al., 2017).
Safety and Hazards
“(2-Thiomorpholinopyrid-4-yl)methylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves and clothing, and ensuring good ventilation .
Propiedades
IUPAC Name |
(2-thiomorpholin-4-ylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDQWVSXSKWLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594602 |
Source


|
| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886851-35-0 |
Source


|
| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)




